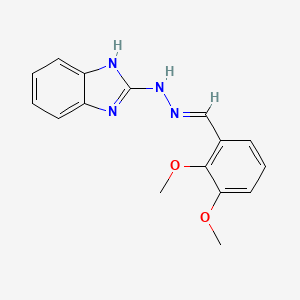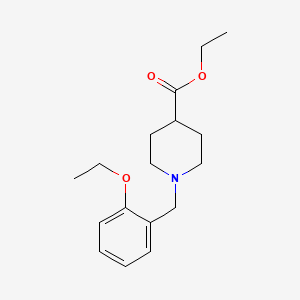![molecular formula C14H13N3O5S B5843010 N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide](/img/structure/B5843010.png)
N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide, also known as NMSBA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. NMSBA has been found to have a range of applications in various fields of research, including cancer biology, neurodegenerative diseases, and inflammation.
作用机制
N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide works by inhibiting PARP, an enzyme that plays a critical role in DNA repair. PARP inhibitors like N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide prevent the repair of damaged DNA, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in cancer cells, which have higher levels of DNA damage and rely on PARP for survival.
Biochemical and Physiological Effects
N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide has been found to have a range of biochemical and physiological effects. In addition to its role in DNA repair, PARP is also involved in various cellular processes, including gene expression, cell signaling, and cell death. N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide has been shown to affect these processes, leading to changes in cellular metabolism and function.
实验室实验的优点和局限性
One advantage of using N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide in lab experiments is its specificity for PARP inhibition. Unlike other PARP inhibitors, N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide does not inhibit other enzymes involved in DNA repair, making it a more selective tool for studying PARP function. However, N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide has limitations in terms of its solubility and stability, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for research on N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide and PARP inhibitors. One area of interest is the development of more potent and selective PARP inhibitors for use in cancer therapy. Researchers are also exploring the use of PARP inhibitors in combination with other cancer treatments, such as chemotherapy and immunotherapy. In addition, there is ongoing research into the role of PARP in other diseases, such as neurodegenerative disorders and cardiovascular disease, which may lead to new therapeutic applications for PARP inhibitors like N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide.
合成方法
The synthesis of N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide is a multi-step process that involves the reaction of different chemicals. The starting material for the synthesis is 3-methyl-2-nitrobenzoic acid, which is first converted into its acid chloride derivative. This is then reacted with 4-aminobenzenesulfonamide to form N-(4-aminosulfonylphenyl)-3-methyl-2-nitrobenzamide. This compound is then further reacted with acetic anhydride to yield the final product, N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide.
科学研究应用
N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide has been extensively studied for its potential use in cancer therapy. PARP inhibitors, including N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide, have been found to be effective in treating tumors with defects in DNA repair pathways, such as those caused by mutations in the BRCA genes. N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for diseases such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
3-methyl-2-nitro-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-9-3-2-4-12(13(9)17(19)20)14(18)16-10-5-7-11(8-6-10)23(15,21)22/h2-8H,1H3,(H,16,18)(H2,15,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGZOAZVVWNQRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

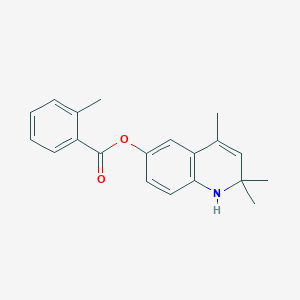
![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5842928.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5842930.png)
![1-(4-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5842952.png)
![N'-[4-(diethylamino)benzylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5842956.png)
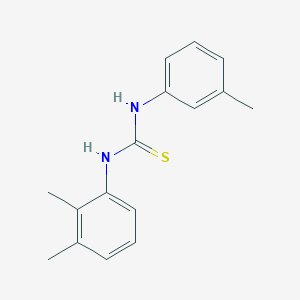
![3-(3-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5842991.png)
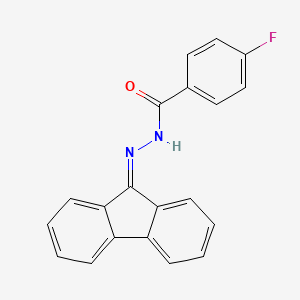
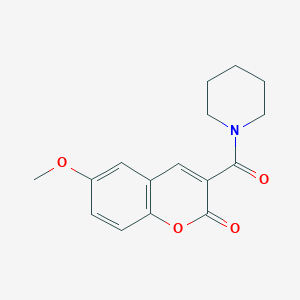
![methyl 2-{[(2-pyrazinylamino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5843003.png)


